N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide is a complex organic compound featuring a triazole ring fused to a phenyl group and an acetamide moiety linked to a pyridine ring. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The phenyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in click chemistry, a method for joining molecules together quickly and reliably.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Additionally, it has been studied for its antioxidant properties, which can help in protecting cells from oxidative stress.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It has shown promise in treating conditions such as inflammation and cancer due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for creating advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to various biological targets, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context, but often include inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Triazole derivatives: Other triazole compounds, such as 1,2,3-triazoles and 1,2,4-triazoles, share similar structural features and biological activities.
Pyridine derivatives: Compounds like pyridine-3-carboxamide also contain a pyridine ring and exhibit similar biological properties.
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide stands out due to its unique combination of a triazole ring and a pyridine ring, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(11-14-5-4-8-18-12-14)21-16(13-22-19-9-10-20-22)15-6-2-1-3-7-15/h1-10,12,16H,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLNYFXFPGFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.